molecular formula C24H26O2 B12748706 Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80843-99-8

Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12748706
CAS No.: 80843-99-8
M. Wt: 346.5 g/mol
InChI Key: DJQXYRSEXBXPOE-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with a phenoxy group and a 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method is the reaction of 4-methylphenylmagnesium bromide with 2-methylpropanal to form the corresponding alcohol. This alcohol is then reacted with benzyl chloride in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
  • Benzene, 1-methyl-4-(phenylmethyl)-

Uniqueness

Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both phenoxy and 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl) groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

80843-99-8

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C24H26O2/c1-19-12-14-21(15-13-19)24(2,3)18-25-17-20-8-7-11-23(16-20)26-22-9-5-4-6-10-22/h4-16H,17-18H2,1-3H3

InChI Key

DJQXYRSEXBXPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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